(R)-N-((R)-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-(®-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of phenyl, phosphanyl, and sulfinamide groups, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require anhydrous environments and specific solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Anhydrous ether, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(®-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products .
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research.
Medicine
In medicine, it may be explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals .
Mechanism of Action
The mechanism of action of ®-N-(®-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphanyl and sulfinamide groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Taniaphos: A similar compound used in asymmetric catalysis, known for its high enantioselectivity.
BINOL-based phosphines: These compounds are also used in chiral catalysis and share structural similarities with ®-N-(®-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide.
Uniqueness
What sets ®-N-(®-(3,5-Dimethylphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of functional groups, which provides unique reactivity and binding properties. This makes it a versatile compound in various scientific applications.
Properties
Molecular Formula |
C32H36NOPS |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
N-[(R)-(3,5-dimethylphenyl)-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C32H36NOPS/c1-24-21-25(2)23-26(22-24)31(33(6)36(34)32(3,4)5)29-19-13-14-20-30(29)35(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-23,31H,1-6H3/t31-,36?/m1/s1 |
InChI Key |
INELIXLRNPBNLZ-RACIXVTASA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C)C |
Origin of Product |
United States |
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